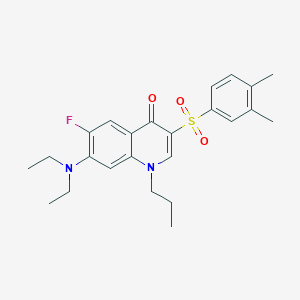

7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

Description

7-(Diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a fluorinated 4-quinolinone derivative characterized by a unique substitution pattern. The compound features:

- A diethylamino group at position 7, contributing to lipophilicity and electronic effects.

- A 3,4-dimethylbenzenesulfonyl moiety at position 3, which may influence steric and electronic interactions due to the asymmetric methyl substitution.

- A propyl chain at position 1, modulating solubility and membrane permeability.

Structurally, it belongs to a class of sulfonylated quinolinones, which are often synthesized via nucleophilic substitution or sulfonylation reactions using benzenesulfonyl halides and amines under inert conditions .

Properties

IUPAC Name |

7-(diethylamino)-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN2O3S/c1-6-11-27-15-23(31(29,30)18-10-9-16(4)17(5)12-18)24(28)19-13-20(25)22(14-21(19)27)26(7-2)8-3/h9-10,12-15H,6-8,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXOSJXFDDARBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N(CC)CC)F)S(=O)(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Diethylamino Group: The diethylamino group can be introduced through nucleophilic substitution reactions using diethylamine and appropriate leaving groups.

Sulfonylation: The dimethylphenylsulfonyl group can be attached via sulfonylation reactions using sulfonyl chlorides and suitable bases.

Propylation: The propyl group can be introduced through alkylation reactions using propyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the quinoline core or the sulfonyl group, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine atom or the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Substituent Effects on Properties

R7 Substituent: The diethylamino group (target compound) is more lipophilic than the morpholinyl group (), which contains a hydrogen-bond-accepting oxygen. This difference may influence solubility and target binding . Diethylamino’s electron-donating nature could alter the quinolinone core’s electronic profile compared to morpholinyl’s moderate electron-withdrawing effects.

3,4-Substitution may reduce crystallinity compared to 3,5-substituted derivatives, as seen in SHELX-refined structures .

Commercial and Research Relevance

- Morpholinyl-substituted derivatives () are often prioritized in drug discovery due to their balanced solubility and hydrogen-bonding capacity, highlighting the target compound’s unique niche in structure-activity studies.

Biological Activity

7-(Diethylamino)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure comprises a quinoline core substituted with various functional groups, including a sulfonyl group and a fluorine atom, which are pivotal for its biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the introduction of the sulfonyl group via sulfonation reactions and the incorporation of the fluorine atom through fluorination techniques. The diethylamino group is usually attached through nucleophilic substitution reactions. The following table summarizes the synthesis methods:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Sulfonation | Introduction of the sulfonyl group |

| 2 | Fluorination | Addition of the fluorine atom |

| 3 | Nucleophilic Substitution | Attaching the diethylamino group |

Biological Activity

The biological activity of this compound has been investigated in various studies. The compound exhibits significant antiproliferative properties against several cancer cell lines, indicating its potential as an anticancer agent.

Antiproliferative Effects

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in human cancer cell lines such as U-937 (leukemia) and SK-MEL-1 (melanoma). The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (μM) |

|---|---|

| U-937 | 12.3 ± 6.1 |

| SK-MEL-1 | 10.4 ± 2.8 |

These values indicate that lower concentrations of the compound are effective in inhibiting cell growth, suggesting strong biological activity.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their functions. The presence of the sulfonyl group enhances binding affinity and specificity towards these targets.

Case Studies

Several case studies highlight the effectiveness of this compound in inducing apoptosis in cancer cells:

- Study on U-937 Cells : A notable study found that treatment with this compound led to apoptosis in U-937 cells in a time-dependent manner. The mechanisms involved were associated with alterations in cell cycle progression and induction of pro-apoptotic factors.

- Comparison with Established Anticancer Agents : In comparative analyses with established drugs like Doxorubicin and Etoposide, this compound demonstrated comparable or superior antiproliferative activity against certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.